molecular formula C6H10O3 B1197145 4-Methyl-2-oxopentanoic acid CAS No. 816-66-0

4-Methyl-2-oxopentanoic acid

Cat. No.: B1197145
CAS No.: 816-66-0
M. Wt: 130.14 g/mol
InChI Key: BKAJNAXTPSGJCU-UHFFFAOYSA-N
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Description

4-Methyl-2-oxopentanoic acid (CAS: 816-66-0), also known as α-ketoisocaproic acid or ketoleucine, is a branched-chain α-keto acid derived from the transamination of L-leucine . Structurally, it consists of a five-carbon chain with a methyl group at the fourth carbon and a ketone group at the second position. It plays critical roles in metabolism, acting as a precursor for sterol biosynthesis in Leishmania species and as a substrate for enzymes like leucine dehydrogenase (LDH) and meso-diaminopimelate dehydrogenase (meso-DAPDH) .

This compound exhibits dual functionality as both a metabolite and a toxin. In mammalian systems, it modulates insulin secretion and skeletal muscle protein synthesis , but at elevated concentrations, it induces endoplasmic reticulum stress, lipid accumulation in adipocytes, and neurotoxicity via impaired mTOR/autophagy signaling . Its chemical behavior is influenced by hydration equilibria, with distinct pKa values for its hydrated (pKₐₕᵧ𝒹 ≈ 2.5) and non-hydrated (pKₐₒₓₒ ≈ 3.2) forms .

Preparation Methods

Chemical Synthesis Methods

Oxidation of L-Leucine

The oxidation of L-leucine represents a classical route to 4-methyl-2-oxopentanoic acid. This method employs strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. For example, L-leucine dissolved in sulfuric acid reacts with KMnO₄ at 60–80°C for 6–8 hours, yielding the target compound with approximately 70–75% efficiency . Challenges include overoxidation to shorter-chain acids and the need for rigorous pH control to prevent decarboxylation.

Reaction Conditions:

  • Substrate: L-leucine (10–20% w/v)

  • Oxidizing agent: KMnO₄ (1.2–1.5 molar equivalents)

  • Temperature: 60–80°C

  • Time: 6–8 hours

  • Yield: 70–75%

Ester Hydrolysis of 4-Methyl-2-oxopentanoate Derivatives

Industrial protocols often synthesize the methyl ester (CAS 3682-43-7) as an intermediate, followed by hydrolysis. A representative procedure involves refluxing methyl 4-methyl-2-oxopentanoate with aqueous HCl (2M) at 90°C for 4 hours, achieving >95% hydrolysis efficiency . This two-step process benefits from the ester’s stability during storage and transport.

Biotechnological Production

Enzymatic Deamination Using ω-Transaminases

ω-Transaminases from Burkholderia vietnamiensis G4 and Proteus vulgaris catalyze the deamination of L-leucine to this compound. The recombinant enzyme expressed in Escherichia coli BL21(DE3) operates optimally at pH 7.5 and 35°C, converting 13.1 g/L L-leucine to 12.7 g/L product in 20 hours (97.8% conversion) . Key advantages include enantioselectivity and avoidance of harsh reagents.

Optimized Parameters:

  • Enzyme loading: 0.8 g/L whole-cell biocatalyst

  • Substrate concentration: 13.1 g/L L-leucine

  • Cofactor: Pyridoxal 5'-phosphate (0.1 mM)

  • Yield: 12.7 g/L

Fed-Batch Whole-Cell Biotransformation

To mitigate substrate inhibition, fed-batch strategies deliver L-leucine incrementally. Adding 13.1 g/L leucine every 2 hours over 22 hours increased the final titer to 69.1 g/L, albeit with reduced conversion efficiency (50.3%) due to product inhibition . Dissolved oxygen levels >30% saturation are critical for maintaining cellular activity.

Comparative Analysis of Methods

Parameter Chemical Oxidation Enzymatic Deamination Fed-Batch Biotransformation
Yield (%)70–7597.850.3 (cumulative)
Reaction Time (h)6–82022
ByproductsSuccinic acid, CO₂Trace NH₃Residual L-leucine
ScalabilityModerateHighIndustrial
Environmental ImpactHigh (toxic waste)LowLow

Data synthesized from

Industrial-Scale Production Considerations

Catalytic Efficiency and Cost

Enzymatic methods reduce raw material costs by 30–40% compared to chemical routes, primarily due to lower energy inputs and higher selectivity . However, enzyme production and purification contribute to 60% of operational expenses in biotechnological processes.

Downstream Processing

Crystallization from aqueous ethanol (40% v/v) at 4°C achieves 90–95% recovery of this compound. Impurities such as residual L-leucine are removed via activated carbon filtration .

Emerging Techniques and Innovations

Immobilized Enzyme Systems

Cross-linked enzyme aggregates (CLEAs) of ω-transaminases retain 80% activity after 10 reaction cycles, enhancing operational stability . Silica nanoparticle-immobilized systems further improve thermostability, enabling reactions at 45°C without activity loss.

Metabolic Engineering

Knockout of E. coli’s branched-chain amino acid transporters (e.g., livK) increases intracellular L-leucine availability, boosting KIC titers by 20% in engineered strains .

Chemical Reactions Analysis

Types of Reactions: Alpha-Ketoisocaproic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metabolism and Insulin Secretion

One prominent application of 4-methyl-2-oxopentanoic acid is its role in stimulating insulin secretion from pancreatic islets. Studies have shown that it markedly enhances islet-cell respiration and promotes ketone-body formation, indicating its potential as a metabolic regulator .

Case Study: Pancreatic Islets

  • Method : Radioactively labeled 4-methyl-2-oxopentanoate was administered to isolated pancreatic islets.
  • Findings : The compound stimulated intracellular respiration and biosynthetic activity while facilitating the incorporation into various metabolic products like acetoacetate and L-leucine .

Muscle Protein Synthesis

This compound has been identified as a potent nutrient signal that enhances skeletal muscle protein synthesis. This property makes it valuable in nutritional biochemistry and sports science.

Data Table: Effects on Muscle Protein Synthesis

Dosage (μmol/kg/h)Effect on Protein SynthesisReference
400Increased skeletal muscle protein synthesis and plasma leucine levels

Lipid Metabolism and Insulin Resistance

The compound has been implicated in lipid metabolism, particularly in promoting lipid accumulation in preadipocytes, which can lead to insulin resistance.

Case Study: Preadipocyte Cells

  • Cell Line : 3T3-L1 preadipocytes
  • Treatment : Cells treated with varying concentrations (0–300 μM) for two days.
  • Findings : Increased lipid accumulation and expression of lipogenic proteins such as SREBP1 and SCD1 were observed, indicating its role in adipogenesis .

Neurotoxic Effects

While this compound has beneficial applications, it also exhibits neurotoxic properties under certain conditions. It has been shown to increase endoplasmic reticulum stress and reactive species production in neuronal cells.

Data Table: Neurotoxic Effects

Concentration (mM)Effect on Neuronal CellsReference
1–10Reduced metabolic ability; increased reactive species production

Summary of Findings

The research surrounding this compound highlights its dual nature as both a beneficial metabolic enhancer and a potential neurotoxin. Its applications span various fields, including:

  • Metabolic Regulation : Stimulation of insulin secretion and muscle protein synthesis.
  • Lipid Metabolism : Influence on adipocyte differentiation and insulin resistance.
  • Neurobiology : Insights into its neurotoxic effects on neuronal health.

Mechanism of Action

Alpha-Ketoisocaproic acid exerts its effects primarily through its role in amino acid metabolism. It is involved in the transamination process, where it acts as an intermediate in the conversion of leucine to other metabolites. This process is crucial for the production of energy and the synthesis of various biological molecules. The molecular targets include enzymes such as branched-chain amino acid aminotransferase and alpha-ketoglutarate .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Compounds:

  • 3-Methyl-2-oxobutanoic acid (α-ketoisovaleric acid): Derived from valine.
  • 3-Methyl-2-oxopentanoic acid (α-keto-β-methylvaleric acid): Derived from isoleucine.
  • 2-Oxobutanoic acid (α-ketobutyric acid): Precursor for L-2-aminobutyric acid.

Table 1: Structural and Physicochemical Comparisons

Compound Formula Key Functional Groups Hydration pKₐ (oxo/hyd) Biological Role
4-Methyl-2-oxopentanoic acid C₆H₁₀O₃ Methyl, ketone 3.2 / 2.5 Leucine metabolism; sterol biosynthesis
3-Methyl-2-oxobutanoic acid C₅H₈O₃ Methyl, ketone 2.9 / 2.1 Valine metabolism; fatty alcohol synthesis
3-Methyl-2-oxopentanoic acid C₆H₁₀O₃ Methyl, ketone N/A Diabetes biomarker ; Leishmania metabolism
2-Oxobutanoic acid C₄H₆O₃ Ketone N/A Precursor for non-proteinogenic amino acids

Enzymatic Reactivity and Substrate Specificity

Leucine dehydrogenase (LDH) and meso-DAPDH exhibit distinct preferences for α-keto acids:

Table 2: Enzymatic Reductive Amination Efficiency

Substrate Enzyme Enantiomeric Excess (ee%) Yield (%) Reference
This compound meso-DAPDH 81 32
3-Methyl-2-oxobutanoic acid meso-DAPDH 73 60
Pyruvic acid meso-DAPDH 99 68

In contrast, α-aminotransferases require amino donors for catalysis, whereas LDH utilizes ammonia directly, enabling higher atom economy .

Metabolic Roles and Disease Associations

Table 3: Metabolic and Clinical Significance

Compound Metabolic Pathway Disease/Condition Link Key Findings
This compound Leucine catabolism; sterol synthesis Insulin resistance ↑ Lipid accumulation in 3T3-L1 adipocytes
3-Methyl-2-oxopentanoic acid Isoleucine catabolism Type 2 diabetes Elevated in plasma of diabetic patients
3-Methyl-2-oxobutanoic acid Valine catabolism Fatty alcohol production Precursor for even-chain iso-fatty alcohols
  • Species-Specific Metabolism: Leishmania major releases 10-fold more this compound than L. mexicana due to divergent sterol biosynthesis efficiency .
  • Biotechnological Applications: Engineered E. coli strains convert this compound into odd-chain iso-fatty alcohols (e.g., 15-methyl-hexadecanol) via the LeuABCD operon .

Biological Activity

4-Methyl-2-oxopentanoic acid, also known as α-ketoisocaproic acid (α-KIC), is a branched-chain keto acid that serves as an important metabolite in the catabolism of the essential amino acid leucine. This compound has garnered attention due to its diverse biological activities, including its role as a neurotoxin and metabolic toxin, as well as its implications in metabolic disorders and muscle physiology.

This compound has the chemical formula C6H10O3C_6H_{10}O_3 and a CAS number of 816-66-0. It is produced during the degradation of leucine, primarily in muscle tissue, and is involved in various metabolic pathways. The compound can be metabolized into several products, including acetyl-CoA, isovaleryl-CoA, and L-leucine itself, depending on the enzymatic context within tissues such as the liver and pancreas .

Neurotoxicity and Metabolic Effects

Research indicates that this compound exhibits neurotoxic properties. It has been shown to increase endoplasmic reticulum (ER) stress, promote lipid accumulation in preadipocytes, and induce insulin resistance by impairing mTOR signaling and autophagy pathways . A study demonstrated that treatment with this compound increased lipid accumulation and expression of lipogenic proteins in 3T3-L1 preadipocytes in a concentration-dependent manner (0-300 μM) .

Additionally, it was observed that this compound reduced metabolic activity in HT-22 cells, leading to increased reactive species production in hippocampal neurons. This suggests a potential mechanism for its neurotoxic effects, likely through mitochondrial dysfunction .

Insulin Secretion and Muscle Protein Synthesis

Interestingly, this compound has been linked to enhanced insulin secretion. In isolated pancreatic islets, it stimulated respiration and ketone body formation while also promoting biosynthetic activity . Furthermore, studies have indicated that this compound can increase protein synthesis in skeletal muscle and plasma leucine levels when administered at specific doses (400 μmol/kg/h) .

Case Studies

  • Maple Syrup Urine Disease : In patients with this genetic disorder, there is an accumulation of branched-chain keto acids including this compound due to a deficiency in branched-chain alpha-keto acid dehydrogenase. This accumulation leads to neurotoxicity characterized by symptoms such as irritability and lethargy .
  • Diabetes Research : In models of insulin resistance, exposure to this compound has been shown to exacerbate metabolic dysfunctions by increasing ER stress markers and lipid accumulation within adipose tissues .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Findings Concentration/Model
Tomera et al. (2022)Increased lipid accumulation; impaired mTOR signaling0–300 μM in preadipocytes
Park et al. (2022)Stimulated insulin secretion; enhanced biosynthetic activityICV administration at 10 mmol/L
Research on HT-22 cellsReduced metabolic ability; increased reactive species production1–10 mM concentration
Pancreatic islet studyEnhanced respiration; ketone body formationConcentration-dependent uptake

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-methyl-2-oxopentanoic acid in laboratory settings?

The compound is typically synthesized via base-catalyzed saponification of lactones or through coupling reactions using reagents like HBTU and N,N-diisopropylethylamine. For example, α-ketoisocaproyl-N-acetylcysteamine thioester is synthesized by reacting this compound with N-acetylcysteamine in DMF . Purity validation requires nuclear magnetic resonance (NMR) and electrospray ionization mass spectrometry (ESI-MS) .

Q. What solvent systems and storage conditions are optimal for this compound in experimental workflows?

The compound is soluble in DMSO and aqueous alkaline solutions. For short-term storage (1 month), keep at -20°C; for long-term stability (6 months), store at -80°C in amber vials to prevent photodegradation . Sodium salt derivatives (e.g., sodium hydrate) are water-soluble and stable at 2–8°C .

Q. How can researchers quantify this compound in biological samples using chromatographic methods?

Reverse-phase HPLC with UV detection is standard. A validated method involves dissolving samples in 0.2 M NaOH, separating on a C18 column, and detecting at retention times of 16.7 min (free acid) or 13–24.7 min (derivatives). Area normalization ensures purity assessment . For metabolomics, LC-MS with ZICpHILIC columns improves resolution of polar metabolites .

Advanced Research Questions

Q. How to design experiments investigating this compound’s neurotoxic effects in neuronal models?

Use primary neuronal cultures or astrocyte-neuron co-cultures to mimic in vivo interactions. Treat cells with physiologically relevant concentrations (10–100 µM) and measure apoptosis markers (e.g., caspase-3) or mitochondrial dysfunction (e.g., ATP levels). Include α-ketoglutarate dehydrogenase (OGDC) inhibitors as positive controls, as the compound inhibits OXPHOS via OGDC . Validate results with isotopic tracing (e.g., ¹³C-labeled substrates) to track metabolic flux .

Q. How to resolve contradictory data on this compound’s enzyme specificity in branched-chain amino acid metabolism?

While BCAT3 and BCAT6 enzymes process methionine-derived keto acids, PPDCAb decarboxylase shows no activity toward this compound . To address discrepancies:

  • Perform kinetic assays (e.g., coupled optical tests) under varied substrate concentrations.
  • Use structural modeling (e.g., X-ray crystallography of enzyme-ligand complexes) to identify active-site constraints .
  • Compare Hill coefficients to detect cooperative binding in sigmoidal kinetics .

Q. What metabolomic workflows are recommended for tracking this compound in disease models?

Employ dual chromatography: HILIC for polar metabolites and reversed-phase LC for hydrophobic derivatives. Calibrate with internal standards (e.g., deuterated analogs) in extraction buffers (chloroform/methanol/water). Use MRM transitions in LC-MS/MS for quantification, with detection limits as low as 0.005 µmol/L . Cohort studies should stratify by metabolic disorder subtypes (e.g., type 2 diabetes vs. inborn errors of leucine metabolism) to correlate biomarker levels .

Q. How to validate this compound’s role in methionine-glucosinolate pathways in plants?

  • Generate Arabidopsis BCAT3/BCAT4/BCAT6 knockout mutants and quantify glucosinolates via LC-MS.
  • Supplement mutants with this compound and monitor rescue phenotypes.
  • Use ¹⁵N-labeled methionine to trace nitrogen incorporation into specialized metabolites .

Q. Methodological Notes

  • Contradiction Management : Cross-validate enzyme activity data using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorometric kits) .
  • Data Reproducibility : Adhere to Beilstein Journal guidelines: report experimental details in supplements, include ≥5 replicates for novel compounds, and cite prior synthesis protocols .
  • Ethical Compliance : Use the compound strictly for in vitro or approved animal studies, as it is prohibited for human trials .

Properties

IUPAC Name

4-methyl-2-oxopentanoic acid
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InChI

InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)
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InChI Key

BKAJNAXTPSGJCU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CC(=O)C(=O)O
Source PubChem
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Molecular Formula

C6H10O3
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Related CAS

4502-00-5 (hydrochloride salt), 51828-95-6 (calcium salt)
Record name alpha-Ketoisocaproic acid
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DSSTOX Substance ID

DTXSID6061157
Record name alpha-Ketoisocaproic acid
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Molecular Weight

130.14 g/mol
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Physical Description

Liquid, Pale yellow liquid; fruity aroma
Record name Ketoleucine
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Record name 4-Methyl-2-oxopentanoic acid
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Solubility

32 mg/mL, Soluble in water, Soluble (in ethanol)
Record name Ketoleucine
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Density

1.053-1.058
Record name 4-Methyl-2-oxopentanoic acid
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CAS No.

816-66-0
Record name 4-Methyl-2-oxovaleric acid
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Melting Point

8 - 10 °C
Record name Ketoleucine
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Synthesis routes and methods

Procedure details

A 500 ml Erlenmeyer flask provided with a baffle and containing 90 ml of medium A was inoculated with Bacillus freudenreichii NRS-137KH20B (FERM-P No. 3169, ATCC 31301) from a slant culture. The incubation was carried out for 24 hours under the conditions described in Example 1. Thereafter, 3.17 g of sodium DL-2-hydroxy-4-methylvalerate were added and the fermentation was continued for 82 hours. The substrate remaining in the fermentation broth contained 15.2 mg/ml of free L-hydroxyacid (optical purity: 100%). The thus-obtained fermentation broth was then treated in an analogous manner to that described in Example 1 and there were obtained 1.18 g of crystalline L-2-hydroxy-4-methylvaleric acid of melting point 79.1° C. [[α]D25 =-26.8° (c=2 in 1-N sodium hydroxide)] and 0.7 g of 4-methyl-2-oxovaleric acid of boiling point 65°-75° C./10 mmHg.
[Compound]
Name
1-N
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[Compound]
Name
NRS-137KH20B
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3.17 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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